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Compound of Interest

Compound Name: 6-Chloro-9-phenyl-9h-purine

Cat. No.: B1607346 Get Quote

An In-Depth Technical Guide to 6-Chloro-9-phenyl-9H-purine: A Core Scaffold for Drug

Discovery

Introduction
In the landscape of medicinal chemistry, the purine scaffold stands as a "privileged structure," a

framework that repeatedly appears in biologically active compounds.[1][2] Its presence in the

fundamental molecules of life, such as DNA and ATP, has made it a focal point for the design of

therapeutic agents targeting a vast array of diseases, including cancers and viral infections.[2]

6-Chloro-9-phenyl-9H-purine is a synthetic derivative of this core structure, engineered to

serve as a versatile building block for chemical synthesis. The strategic placement of a chlorine

atom at the 6-position and a phenyl group at the 9-position creates a molecule primed for

further chemical modification.

This guide serves as a technical resource for researchers, scientists, and drug development

professionals. It provides a detailed examination of the molecular structure, physicochemical

properties, synthesis, and characterization of 6-Chloro-9-phenyl-9H-purine, highlighting its

critical role as an intermediate in the creation of novel, biologically active compounds.

Molecular Structure and Physicochemical
Properties
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The molecular architecture of 6-Chloro-9-phenyl-9H-purine consists of a bicyclic purine core,

a heterocyclic system comprising a pyrimidine ring fused to an imidazole ring. A chlorine atom

is substituted at the C6 position of the pyrimidine ring, and a phenyl group is attached to the N9

position of the imidazole ring.[3][4] The chlorine atom at the C6 position is a key reactive site,

acting as an effective leaving group for nucleophilic aromatic substitution reactions. This

feature is fundamental to its utility as a synthetic intermediate.[5]

Core Physicochemical Data
The essential physicochemical properties of 6-Chloro-9-phenyl-9H-purine are summarized

below. These data are critical for experimental design, including reaction setup, purification,

and analytical characterization.

Property Value Source

IUPAC Name 6-chloro-9-phenyl-9H-purine [3]

CAS Number 5470-24-6 [3]

Molecular Formula C₁₁H₇ClN₄ [3][4]

Molecular Weight 230.65 g/mol

Monoisotopic Mass 230.03592 Da [4]

SMILES
C1=CC=C(C=C1)N2C=NC3=C

2N=CN=C3Cl
[4]

InChI Key
MNWAWPZGZXXLBU-

UHFFFAOYSA-N
[3]

Synthesis and Structural Elucidation
As a synthetic compound, the generation and verification of 6-Chloro-9-phenyl-9H-purine
require robust chemical and analytical methodologies. The protocols described herein

represent a self-validating system, where the synthesis produces a target molecule whose

identity and purity are then unequivocally confirmed by a suite of spectroscopic techniques.
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The synthesis of 6-Chloro-9-phenyl-9H-purine can be achieved through several established

routes for N-arylation of purine rings. A common and logical approach involves the coupling of

6-chloropurine with a phenylating agent.

Protocol:

Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or

argon), dissolve 6-chloropurine in a suitable anhydrous polar aprotic solvent, such as

Dimethylformamide (DMF) or Dioxane.

Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or

cesium carbonate (Cs₂CO₃), to the solution. The purpose of the base is to deprotonate the

imidazole nitrogen (N9) of the purine ring, forming a purine anion which is a more potent

nucleophile.

Arylation: Introduce a phenylating agent, such as phenylboronic acid, along with a suitable

catalyst system (e.g., a copper or palladium catalyst) for a Chan-Lam or Buchwald-Hartwig

type coupling reaction. Stir the mixture at an elevated temperature (e.g., 80-120 °C).

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography

(TLC) until the starting material is consumed.

Workup and Purification: Upon completion, cool the reaction mixture and quench it with

water. Extract the product into an organic solvent like ethyl acetate. Wash the combined

organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate

under reduced pressure. The crude product is then purified using silica gel column

chromatography to yield pure 6-Chloro-9-phenyl-9H-purine.
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Proposed Synthesis of 6-Chloro-9-phenyl-9H-purine
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Caption: Proposed synthetic workflow for 6-Chloro-9-phenyl-9H-purine.
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Structural Characterization Workflow
The validation of the molecular structure is a critical step to ensure the identity and purity of the

synthesized compound. A combination of spectroscopic methods provides complementary

information to confirm the final structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique confirms the presence of the phenyl and purine protons. The

spectrum is expected to show signals in the aromatic region (δ 7.5-8.9 ppm). Specifically,

multiplets for the five protons of the phenyl group and distinct singlets for the C2-H and

C8-H protons of the purine core are anticipated.[6]

¹³C NMR: This analysis identifies the carbon framework of the molecule. Characteristic

signals for the 11 unique carbon atoms in the structure would be expected, with shifts

corresponding to the aromatic carbons of the phenyl and purine rings.[6]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of

the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate

mass measurement, confirming the molecular formula C₁₁H₇ClN₄.[6] The presence of a

chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion

peak ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio.
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Structural Characterization Workflow
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Caption: Logical workflow for the structural validation of the target compound.

Applications in Research and Drug Development
The primary value of 6-Chloro-9-phenyl-9H-purine in a research and development context is

its role as a versatile chemical intermediate. The C6-chloro group is an excellent electrophilic

site for nucleophilic substitution, allowing for the introduction of a wide range of functional

groups.

This reactivity enables medicinal chemists to generate large libraries of 6,9-disubstituted purine

analogues.[7] By reacting 6-Chloro-9-phenyl-9H-purine with various nucleophiles (e.g.,

amines, thiols, alcohols), researchers can systematically modify the C6 position to explore

structure-activity relationships (SAR). This process is fundamental to optimizing lead

compounds for improved potency, selectivity, and pharmacokinetic properties. Numerous

studies have demonstrated that substituted purine derivatives possess significant potential as

anticancer and cytotoxic agents.[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1607346?utm_src=pdf-body-img
https://www.benchchem.com/product/b1607346?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33558921/
https://www.benchchem.com/product/b1607346?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33558921/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10965180/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Role as a Scaffold in Library Synthesis
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Caption: Use of the compound as a scaffold for creating diverse chemical libraries.

Conclusion
6-Chloro-9-phenyl-9H-purine is a synthetically valuable molecule characterized by a well-

defined molecular structure and predictable chemical reactivity. Its primary utility lies in its

function as a core building block for the synthesis of more complex purine derivatives. The

strategic positioning of the chloro and phenyl groups provides a robust platform for medicinal

chemists to generate diverse compound libraries, facilitating the discovery and optimization of

novel therapeutic agents. This guide provides the foundational knowledge required for

researchers to effectively utilize this compound in advancing the frontiers of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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